(E)-2-(4-chlorophenyl)-3-(4-phenylmethoxyphenyl)prop-2-enenitrile
Description
(E)-2-(4-chlorophenyl)-3-(4-phenylmethoxyphenyl)prop-2-enenitrile is an organic compound that belongs to the class of nitriles This compound features a conjugated system with a nitrile group, a chlorophenyl group, and a phenylmethoxyphenyl group
Properties
IUPAC Name |
(E)-2-(4-chlorophenyl)-3-(4-phenylmethoxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClNO/c23-21-10-8-19(9-11-21)20(15-24)14-17-6-12-22(13-7-17)25-16-18-4-2-1-3-5-18/h1-14H,16H2/b20-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBIIYBKWOVCSLJ-ZHZULCJRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C(C#N)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C(/C#N)\C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-chlorophenyl)-3-(4-phenylmethoxyphenyl)prop-2-enenitrile typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and 4-phenylmethoxybenzaldehyde.
Knoevenagel Condensation: These aldehydes undergo a Knoevenagel condensation reaction with malononitrile in the presence of a base such as piperidine or pyridine. The reaction is typically carried out in a solvent like ethanol or methanol.
Purification: The resulting product is purified using recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would follow similar steps but on a larger scale. The reaction conditions might be optimized for higher yield and purity, and the purification process would involve more efficient techniques such as large-scale crystallization or continuous chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(4-chlorophenyl)-3-(4-phenylmethoxyphenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Possible applications in drug discovery and development, particularly in designing compounds with specific biological activities.
Industry: Use in the production of materials with specific properties, such as polymers or advanced materials.
Mechanism of Action
The mechanism of action of (E)-2-(4-chlorophenyl)-3-(4-phenylmethoxyphenyl)prop-2-enenitrile would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
(E)-2-(4-chlorophenyl)-3-phenylprop-2-enenitrile: Lacks the phenylmethoxy group.
(E)-2-(4-bromophenyl)-3-(4-phenylmethoxyphenyl)prop-2-enenitrile: Contains a bromine atom instead of chlorine.
(E)-2-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-enenitrile: Contains a methoxy group instead of a phenylmethoxy group.
Uniqueness
(E)-2-(4-chlorophenyl)-3-(4-phenylmethoxyphenyl)prop-2-enenitrile is unique due to the presence of both a chlorophenyl group and a phenylmethoxy group, which can influence its reactivity and potential applications. The combination of these functional groups can lead to unique chemical properties and biological activities.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
